molecular formula C15H29N3O3 B13175131 tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate

tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate

Cat. No.: B13175131
M. Wt: 299.41 g/mol
InChI Key: QLLGQAAJTHGHJG-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate is a sophisticated chemical intermediate primarily utilized in pharmaceutical research and development. Its molecular structure, which incorporates both a tert-butyloxycarbonyl (Boc) protecting group and a 4-aminopiperidine moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly potential Active Pharmaceutical Ingredients (APIs) and various pharmacologically active compounds . The 4-aminopiperidine group is a common structural feature in many bioactive molecules, and the Boc-protected carbamate group is instrumental in multi-step synthetic routes, allowing for selective deprotection under mild acidic conditions. This compound is strictly for Research Use Only (RUO) and is intended for use in laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this intermediate to explore new synthetic pathways and develop novel compounds for experimental purposes. Proper storage and handling in accordance with laboratory safety standards are required.

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-5-6-12(17-14(20)21-15(2,3)4)13(19)18-9-7-11(16)8-10-18/h11-12H,5-10,16H2,1-4H3,(H,17,20)

InChI Key

QLLGQAAJTHGHJG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate typically involves:

  • Protection of amino groups using tert-butyl carbamate (Boc) chemistry.
  • Formation of the piperidine ring substituted at the nitrogen with an amino group.
  • Introduction of the keto substituent on the pentan-2-yl side chain.

Reported Synthetic Routes and Key Reactions

Carbamate Formation via Boc Protection
  • The tert-butyl carbamate group is introduced by reaction of the free amine with di-tert-butyl dicarbonate (Boc_2O) or related reagents under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents such as dichloromethane or acetonitrile.
  • This step protects the amine functionality and facilitates further transformations without unwanted side reactions on the amine.
Piperidine Functionalization and Amination
  • The 4-aminopiperidine moiety is often prepared or introduced via nucleophilic substitution reactions on piperidine derivatives.
  • For example, tert-butyl piperidin-4-ylcarbamate (Boc-protected 4-aminopiperidine) is reacted with electrophilic reagents such as haloalkyl ketones or esters to introduce the 1-oxo-pentan-2-yl substituent.
  • The amination of piperidine nitrogen can be achieved by reductive amination or nucleophilic substitution using amine precursors under controlled conditions.
Condensation and Alkylation Reactions
  • Condensation reactions between amino groups and carbonyl-containing compounds (e.g., keto esters or acid derivatives) are used to form the amide or carbamate linkage.
  • Phase-transfer catalysis (PTC) alkylation methods have been reported for related carbamate derivatives, using tetrabutylammonium bromide as a catalyst and alkylating agents like methyl sulfate in solvents such as ethyl acetate.

Detailed Example of a Preparation Method

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Boc Protection Free amine + di-tert-butyl dicarbonate, triethylamine, DCM 85-95 Mild conditions, room temperature, protects amine as Boc-carbamate
2 Nucleophilic Substitution tert-butyl piperidin-4-ylcarbamate + haloalkyl ketone, K2CO3, DMF, 85-120 °C 75-83 Potassium carbonate base, polar aprotic solvent, elevated temperature
3 Condensation/Amidation Amino piperidine derivative + keto acid/ester, coupling agents (e.g., EDC, HOBt) 70-80 Carbamate linkage formation, often under inert atmosphere
4 Phase Transfer Catalysis Compound I + methyl sulfate, tetrabutylammonium bromide, KOH, ethyl acetate 70-82 Alkylation step, PTC catalyst enhances reaction efficiency

Data compiled from patent CN102020589B and synthetic procedures reported in pharmaceutical chemistry literature

Research Results and Yields

  • The Boc protection step generally achieves high yields (85-95%) with minimal side products, ensuring effective amine protection for subsequent reactions.
  • Nucleophilic substitution on Boc-protected piperidine derivatives yields 75-83%, depending on the haloalkyl reagent and reaction conditions.
  • Condensation steps to form the carbamate or amide linkage typically yield 70-80%, with coupling agents facilitating the reaction under mild conditions.
  • Phase-transfer catalysis alkylation reactions provide yields up to 82%, demonstrating efficient alkylation of the carbamate intermediate.

Notes on Reaction Conditions and Optimization

  • Use of inert atmosphere (nitrogen or argon) is recommended during sensitive steps to prevent oxidation or moisture interference.
  • Polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethyl acetate are preferred for substitution and alkylation reactions due to their ability to dissolve both organic and inorganic reagents.
  • Temperature control is critical: elevated temperatures (85-120 °C) improve reaction rates but require monitoring to avoid decomposition.
  • Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency by facilitating transfer of ionic species into organic phase.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Key Points
Boc Protection di-tert-butyl dicarbonate, TEA, DCM, RT 85-95 Protects amine, mild conditions
Nucleophilic Substitution Boc-piperidine, haloalkyl ketone, K2CO3, DMF, 85-120 °C 75-83 Introduces keto substituent
Condensation (Amide Formation) Keto acid/ester + coupling agents, inert atmosphere 70-80 Forms carbamate/amide linkage
Phase Transfer Catalysis Alkylation Compound I + methyl sulfate, TBAB, KOH, E.A. 70-82 Efficient alkylation with PTC catalyst

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is utilized in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities. It is used in the design of bioactive molecules and as a reference compound in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated as a precursor for drug development, particularly in the synthesis of compounds with pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

a. tert-butyl (1-acetylpiperidin-4-yl)carbamate ()
  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • Key Differences :
    • The piperidine nitrogen is acetylated, reducing basicity compared to the free amine in the main compound.
    • Shorter carbon chain (butan-2-yl vs. pentan-2-yl), decreasing hydrophobicity (logP likely lower).
b. tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate ()
  • Molecular Formula : C₁₄H₂₇N₃O₃
  • Molecular Weight : 285.38 g/mol
  • Key Differences :
    • Butan-2-yl backbone (vs. pentan-2-yl), reducing steric bulk and lipophilicity.
  • Implications :
    • Shorter chains may enhance solubility but reduce membrane permeability in biological systems .

Carbon Chain and Functional Group Variations

a. tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate ()
  • Molecular Formula: C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • Key Differences: Contains a methyloxiran-2-yl (epoxide) group instead of 4-aminopiperidin-1-yl. Epoxide’s electrophilic nature enables ring-opening reactions, unlike the nucleophilic amine in the main compound.
  • Implications :
    • Epoxide derivatives are often used as covalent enzyme inhibitors (e.g., lipase inhibitors in ) .
b. p-Nitroanilide Derivatives ()
  • Example: tert-butyl (1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate
  • Key Differences :
    • Nitroanilide group introduces strong electron-withdrawing effects, altering electronic properties.
  • Implications :
    • Nitro groups enhance stability but may reduce reactivity in nucleophilic environments .

Complex Carbamates in Peptide Mimetics

a. Boc-Leu-Gly-Arg-AMC ()
  • Molecular Formula : C₂₉H₄₃N₇O₇
  • Molecular Weight : 601.69 g/mol
  • Key Differences: Incorporates a fluorogenic AMC (7-amino-4-methylcoumarin) group for enzyme activity assays.
  • Implications :
    • Highlights the versatility of tert-butyl carbamates in protease substrate design, contrasting with the main compound’s simpler structure .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Main Compound C₁₅H₂₉N₃O₃ 299.41 4-aminopiperidinyl, pentan-2-yl Basic amine; potential drug candidate
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.31 Acetylated piperidine Stabilized piperidine; reduced basicity
Compound 8 (oxiran derivative) C₁₃H₂₃NO₄ 257.33 Methyloxiran-2-yl Electrophilic epoxide; enzyme inhibitor
p-Nitroanilide derivative C₁₆H₂₂N₄O₅ 350.37 p-Nitroanilide Electron-withdrawing; enhanced stability

Research Findings and Implications

  • Piperidine Modifications: The 4-aminopiperidine group in the main compound offers superior hydrogen-bonding capability compared to acetylated analogs, making it more suitable for targeting enzymes with polar active sites .
  • Functional Group Trade-offs: While epoxide-containing analogs () are more reactive, the 4-aminopiperidine moiety provides reversible binding, reducing off-target toxicity risks .

Biological Activity

Tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate, also known by its IUPAC name, is a synthetic compound with the molecular formula C15H29N3O3 and a molecular weight of 299.42 g/mol. This compound features a tert-butyl group and a carbamate functional group linked to a piperidine derivative, which makes it a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Tert-butyl group : Enhances lipophilicity and stability.
  • Carbamate functional group : Increases solubility in organic solvents.
  • Piperidine derivative : Imparts unique pharmacological properties.

Table 1: Structural Information

PropertyValue
Molecular FormulaC15H29N3O3
Molecular Weight299.42 g/mol
IUPAC NameThis compound
CAS Number1291351-80-8

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. Notably, this compound has been explored for its potential roles in neuroprotection and cognitive enhancement.

Studies suggest that this compound may act on several biological targets, including:

  • Inhibition of Acetylcholinesterase (AChE) : Essential for maintaining acetylcholine levels in the brain, potentially improving cognitive function.
  • β-secretase Inhibition : This action may reduce amyloid beta peptide aggregation, implicated in Alzheimer’s disease pathology.
  • Neuroprotective Effects : Preliminary data indicate that the compound may protect astrocytes from neurotoxic agents like Aβ 1-42.

Study on Neuroprotective Effects

In an in vitro study assessing the protective effects of this compound against Aβ-induced toxicity in astrocytes, it was found that:

  • The compound significantly improved cell viability when co-administered with Aβ 1-42 compared to Aβ alone.

Results Summary :

TreatmentCell Viability (%)
Control100%
Aβ 1-42 alone43.78 ± 7.17%
Aβ 1-42 + Compound62.98 ± 4.92%

In Vivo Studies

In vivo studies using scopolamine-induced models of cognitive impairment demonstrated that while the compound exhibited some protective effects, it did not achieve statistical significance compared to established treatments like galantamine.

Comparative Analysis with Similar Compounds

Tert-butyl N-[1-(4-amino-piperidin-1-y)-1-oxobutan-2-y]carbamate shares structural similarities with several other compounds that also contain piperidine or carbamate moieties. Below is a comparison highlighting their biological activities:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
Tert-butyl N-(piperidin-4-ylmethyl)carbamatePiperidine derivativeCNS activity
Tert-butyl N-(2-methylpyrrolidin)carbamatePyrrolidine derivativePotential anti-anxiety effects
Tert-butyl N-[1-(3-hydroxypyrrolidin)]carbamateHydroxypyrrolidine derivativeAntidepressant properties

Conclusion and Future Directions

The biological activity of tert-butyl N-[1-(4-amino-piperidin-1-yl)-1-oxopentan-2-y]carbamate presents promising avenues for further research, particularly in neuropharmacology. Future studies should focus on elucidating the precise mechanisms of action and optimizing its pharmacological profile through structural modifications. The potential applications in treating neurodegenerative diseases warrant comprehensive investigations into its efficacy and safety.

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